molecular formula C20H28N2O5S B217686 (+)-Tamsulosin CAS No. 106138-88-9

(+)-Tamsulosin

Cat. No.: B217686
CAS No.: 106138-88-9
M. Wt: 408.5 g/mol
InChI Key: DRHKJLXJIQTDTD-HNNXBMFYSA-N
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Description

(+)-Tamsulosin is a pharmaceutical compound primarily used in the treatment of benign prostatic hyperplasia (BPH). It is an alpha-1 adrenergic receptor antagonist that helps relax the muscles in the prostate and bladder neck, making it easier to urinate. This compound is known for its high selectivity towards alpha-1A adrenergic receptors, which are predominantly found in the prostate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Tamsulosin involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Cyclization: The intermediate undergoes cyclization with 5-(2-aminopropyl)-2-methoxybenzenesulfonamide to form the core structure of this compound.

    Resolution: The racemic mixture is resolved using chiral chromatography to obtain the desired enantiomer, this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:

    Large-scale sulfonamide formation: Using industrial reactors to handle larger volumes of reactants.

    Efficient cyclization: Ensuring complete conversion of intermediates to the desired product.

    High-throughput chiral resolution: Utilizing advanced chromatographic techniques to separate the enantiomers efficiently.

Chemical Reactions Analysis

Types of Reactions

(+)-Tamsulosin undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.

Major Products

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Amines.

    Substitution products: Various aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

(+)-Tamsulosin has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying alpha-1 adrenergic receptor interactions.

    Biology: Investigated for its effects on cellular signaling pathways and muscle relaxation.

    Industry: Utilized in the development of new pharmaceuticals targeting alpha-1 adrenergic receptors.

Mechanism of Action

(+)-Tamsulosin exerts its effects by selectively binding to alpha-1A adrenergic receptors in the prostate and bladder neck. This binding inhibits the action of norepinephrine, leading to relaxation of smooth muscles in these areas. The relaxation improves urine flow and reduces the symptoms of BPH. The molecular pathway involves the inhibition of calcium influx into the smooth muscle cells, preventing contraction.

Comparison with Similar Compounds

Similar Compounds

    Alfuzosin: Another alpha-1 adrenergic receptor antagonist used in the treatment of BPH.

    Doxazosin: A non-selective alpha-1 adrenergic receptor antagonist with similar therapeutic applications.

    Terazosin: Similar to doxazosin, used for treating BPH and hypertension.

Uniqueness of (+)-Tamsulosin

This compound is unique due to its high selectivity for alpha-1A adrenergic receptors, which minimizes side effects related to blood pressure regulation. This selectivity makes it more effective in targeting the prostate without significantly affecting other tissues.

Biological Activity

(+)-Tamsulosin is a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). This compound exhibits specific biological activities that contribute to its therapeutic effects, particularly in alleviating lower urinary tract symptoms (LUTS). This article delves into the pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by data tables and case studies.

Pharmacodynamics

This compound selectively targets the alpha-1A and alpha-1D adrenergic receptors, which are predominantly found in the prostate and bladder. This selectivity leads to smooth muscle relaxation in these tissues, enhancing urinary flow and reducing symptoms associated with BPH. The selectivity ratio is significant, with tamsulosin binding to alpha-1A receptors 3.9 to 38 times more than alpha-1B receptors, which are primarily located in vascular tissues .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its high oral bioavailability and extensive protein binding. Key pharmacokinetic parameters are summarized in Table 1.

ParameterValue (0.4 mg dose)
Absorption90%
Maximum plasma concentration3.1-5.3 ng/mL
Area under the curve (AUC)151-199 ng/mL·hr
Protein binding94%-99% (mainly α1-acid glycoprotein)
Volume of distribution16 L

Tamsulosin's absorption can be affected by food, increasing bioavailability by up to 30% when taken with meals .

Clinical Efficacy

Long-term studies have demonstrated the efficacy of this compound in managing LUTS due to BPH. A notable study involving 609 patients assessed the drug over a period of up to six years. The results indicated sustained improvements in maximum urine flow rates and symptom scores over time, as shown in Table 2.

Study DurationMaximum Urine Flow Improvement (ml/s)Total Symptom Score Reduction
Baseline11.5-
Year 1+1.2-4.1
Year 2+2.2-4.7
Year 6MaintainedMaintained

The incidence of adverse events was low, with only a small percentage experiencing orthostatic hypotension (1.3%) and other side effects such as dizziness and abnormal ejaculation being reported .

Case Studies

Case Study: Tamsulosin-Induced Hyperglycemia

A case study reported a patient developing hyperglycemia shortly after initiating treatment with tamsulosin. The patient's blood glucose levels rose significantly within days of starting the medication, indicating a potential adverse effect related to tamsulosin use . This highlights the importance of monitoring blood glucose levels in patients with diabetes who are prescribed tamsulosin.

Safety Profile

The safety profile of this compound has been extensively evaluated across multiple studies. Common side effects include:

  • Dizziness
  • Abnormal ejaculation
  • Asthenia
  • Postural hypotension

Long-term use has not shown any clinically significant changes in blood pressure or pulse rate, making it a favorable option for patients with concurrent antihypertensive therapy .

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of (+)-Tamsulosin, and how do they inform preclinical experimental design?

Answer: this compound selectively antagonizes α1A/D-adrenergic receptors (ARs), reducing smooth muscle tension in the prostate and bladder neck. Preclinical studies should:

  • Use in vitro receptor binding assays to quantify affinity for α1AR subtypes (e.g., α1A vs. α1D) .
  • Employ animal models (e.g., rat bladder outlet obstruction (BOO)) to assess functional outcomes, such as urodynamic changes or receptor expression modulation .
  • Include controls for non-specific effects (e.g., doxazosin as a non-selective α1AR antagonist) .

Table 1: Key Preclinical Models for this compound

Model TypeEndpoints MeasuredKey Findings from Evidence
Rat BOOBladder pressure, voiding patternsTamsulosin reduces hyperactivity
In vitro AR bindingReceptor affinity (Ki values)Higher selectivity for α1A/D ARs

Q. How should researchers determine the optimal dosage of this compound in animal models for benign prostatic hyperplasia (BPH) studies?

Answer:

  • Conduct dose-ranging studies (e.g., 0.01–0.1 mg/kg in rats) to identify the minimal effective dose without adverse effects .
  • Measure pharmacokinetic parameters (e.g., plasma half-life, tissue distribution) to align dosing intervals with receptor occupancy .
  • Use sham-operated animals as controls to distinguish drug effects from surgical artifacts .

Q. What are the standard methodologies for assessing the efficacy of this compound in reducing lower urinary tract symptoms (LUTS) in clinical trials?

Answer:

  • Primary endpoints : International Prostate Symptom Score (IPSS), maximum urinary flow rate (Qmax), and post-void residual volume .
  • Study design : Randomized, double-blinded, placebo-controlled trials (RCTs) with ≥4 weeks of follow-up .
  • Data analysis : Use mixed-effects models to account for longitudinal changes and baseline heterogeneity .

Advanced Research Questions

Q. How can researchers address contradictory findings in clinical trials evaluating this compound's efficacy for ureteral stone expulsion?

Answer: Contradictions often arise from variations in stone size, patient demographics, or co-interventions. Methodological solutions include:

  • Meta-regression : Analyze heterogeneity by stratifying studies by stone diameter (e.g., <5 mm vs. 5–10 mm) .
  • Standardized protocols : Adopt consistent outcome measures (e.g., stone expulsion rate within 28 days) and exclusion criteria (e.g., prior use of analgesics) .
  • Sensitivity analysis : Exclude low-quality studies (e.g., non-blinded trials) to assess robustness .

Q. What experimental strategies are recommended for studying the long-term effects of this compound on α1-adrenergic receptor subtypes in bladder outlet obstruction (BOO) models?

Answer:

  • Chronic dosing : Administer this compound for ≥8 weeks in BOO models to evaluate receptor desensitization or compensatory pathways .
  • Molecular profiling : Quantify mRNA/protein levels of α1AR subtypes (α1A, α1B, α1D) in bladder and prostate tissues post-treatment .
  • Functional assays : Compare contractile responses to α1AR agonists (e.g., phenylephrine) before and after treatment .

Table 2: Advanced Methodological Approaches

StrategyApplication in BOO ModelsEvidence Support
Chronic dosingAssess receptor adaptation
RNA sequencingIdentify transcriptional changes

Q. What methodological considerations are critical when designing combination therapy studies involving this compound and 5α-reductase inhibitors?

Answer:

  • Pharmacokinetic interactions : Evaluate cytochrome P450-mediated metabolism (e.g., CYP3A4/2D6) to avoid altered drug exposure .
  • Synergy testing : Use factorial RCT designs (e.g., tamsulosin monotherapy vs. tamsulosin + dutasteride) to isolate additive effects .
  • Safety monitoring : Track orthostatic hypotension or ejaculatory dysfunction, which may intensify with combination therapy .

Q. How can researchers reconcile discrepancies between in vitro receptor selectivity data and in vivo functional outcomes for this compound?

Answer:

  • Tissue-specific factors : Account for differences in receptor density (e.g., higher α1A expression in prostate vs. bladder) .
  • Metabolite activity : Test metabolites (e.g., sulfonated derivatives) for off-target effects using isolated tissue baths .
  • Computational modeling : Predict receptor-ligand dynamics under physiological conditions (e.g., pH, ion concentration) .

Guidance for Reporting Findings

  • Follow CONSORT guidelines for RCTs, including flow diagrams and intention-to-treat analysis .
  • Use tables to present raw data (e.g., stone expulsion rates) in appendices, with processed data in the main text .
  • Disclose conflicts of interest, particularly if funded by pharmaceutical entities .

Properties

IUPAC Name

5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHKJLXJIQTDTD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106463-17-6 (hydrochloride)
Record name (+)-Tamsulosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401317377
Record name (+)-Tamsulosin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106138-88-9
Record name (+)-Tamsulosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106138-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Tamsulosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tamsulosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAMSULOSIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KV50K3QKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In 120 ml of ethanol were dissolved 2.4 g of (R) (-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide and 1.2 g of 2-(o-ethoxyphenoxy)ethyl bromide, and the mixture was refluxed for 16 hours under heating. The solvent was distilled away, and after alkalifing the residue by the addition of 10% sodium hydroxide, and the oily material precipitated was extracted with ethyl acetate. The extract solution was washed with a saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was distilled away, and the residue was subjected to silica-gel column chromatography. The product was eluted with CHCl3 -methanol (9:5) to provide 1.5 g of the crude crystals of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide, which was treated with HCl-ethanol to give a hydrochloric acid salt of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide.
Name
HCl ethanol
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0 (± 1) mol
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2.4 g
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(-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide
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1.2 g
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120 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

50 ml of tetrahydrofuran was added to 4.22 g (10 mmol, 1.0 eq.) of 2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide. 379 mg (10 mmol, 4.0 eq.) of lithium aluminum hydride was added thereto and the whole mixture was stirred at 60° C. for 24 hours. Upon the completion of the reaction, 0.4 ml of water, 0.4 ml of 10% NaOH aqueous solution and 1.2 ml of water were sequentially added to the reaction solution and then, filtered through celite. The filtrate was concentrated under reduced pressure to obtain 3.5 g of 5-{2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzene sulfonamide. Thereto was added 10 ml of 2 M HCl solution in ethanol to obtain 3.56 g (yield: 80%) of 5-{2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzene sulfonamide hydrochloride.
Quantity
50 mL
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reactant
Reaction Step One
Name
2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide
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4.22 g
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379 mg
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0.4 mL
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1.2 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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